molecular formula C21H19N5O3 B3014870 3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034370-82-4

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3014870
CAS No.: 2034370-82-4
M. Wt: 389.415
InChI Key: NGUYCQQQUWPRMK-UHFFFAOYSA-N
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Description

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Indazole Moiety: The indazole moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the quinazoline core.

    Substitution: Various substitution reactions can occur, especially at the indazole and quinazoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used in cancer therapy.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids.

    Indazole Derivatives: Compounds like indazole-based kinase inhibitors.

Uniqueness

What sets 3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of these three moieties, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-19-15-6-2-3-7-16(15)22-21(29)26(19)13-9-11-25(12-10-13)20(28)18-14-5-1-4-8-17(14)23-24-18/h1-8,13H,9-12H2,(H,22,29)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYCQQQUWPRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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